molecular formula C8H5ClF2O2 B1447136 4-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole CAS No. 1435806-39-5

4-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole

Cat. No.: B1447136
CAS No.: 1435806-39-5
M. Wt: 206.57 g/mol
InChI Key: ZASZKFQADMACSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole ( 1435806-39-5) is a benzodioxole derivative of interest in chemical research and development . This compound, with the molecular formula C 8 H 5 ClF 2 O 2 and a molecular weight of 206.57 g/mol, serves as a versatile building block, particularly in organic synthesis and pharmaceutical research . Its structure features a chloromethyl group and two fluorine atoms on the dioxole ring, making it a valuable intermediate for constructing more complex molecules and for use in cross-coupling reactions . Researchers value this compound for its potential in creating novel compounds and for applications in medicinal chemistry. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please note that this product is currently out of stock . Handle with care, as it is classified with the signal word 'Danger' and hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) .

Properties

IUPAC Name

4-(chloromethyl)-2,2-difluoro-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c9-4-5-2-1-3-6-7(5)13-8(10,11)12-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASZKFQADMACSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(O2)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Preparation Strategy: Chloromethylation of 2,2-Difluorobenzo[d]dioxole

The primary synthetic route involves the chloromethylation of 2,2-difluorobenzo[d]dioxole using chloromethyl ether reagents in the presence of Lewis acid catalysts. This method is reported in patent CN105218510B and is considered the most direct and efficient approach.

General Reaction Scheme:

$$
\text{2,2-difluorobenzo[d]dioxole} + \text{chloromethyl ether} \xrightarrow[\text{solvent}]{\text{Lewis acid catalyst}} \text{4-(Chloromethyl)-2,2-difluorobenzo[d]dioxole}
$$

Key Reagents and Catalysts

Component Details / Options Role
2,2-Difluorobenzo[d]dioxole Starting material, also called 2,2-difluoro piperonyl cyclonene Substrate for chloromethylation
Chloromethyl Ether Chloromethyl methyl ether or dichloromethyl ether Chloromethylating agent
Lewis Acid Catalysts Anhydrous zinc dichloride, aluminum trichloride (anhydrous), anhydrous ferric trichloride, tin tetrachloride, titanium tetrachloride, boron trifluoride etherate Catalyze electrophilic chloromethylation
Organic Solvent Dichloromethane, 1,2-dichloroethane, carbon disulfide, nitrobenzene, nitromethane Medium for reaction

Catalyst to substrate molar ratio: Typically 1-3:1 (Lewis acid to 2,2-difluorobenzo[d]dioxole).

Reaction Conditions and Procedure

  • Step 1: Mixing
    The 2,2-difluorobenzo[d]dioxole is dissolved in an organic solvent such as dichloromethane or 1,2-dichloroethane.

  • Step 2: Addition of Chloromethyl Ether and Lewis Acid
    Chloromethyl methyl ether or dichloromethyl ether is added to the solution along with the Lewis acid catalyst under controlled temperature conditions.

  • Step 3: Reaction
    The chloromethylation proceeds via electrophilic substitution at the 4-position of the benzodioxole ring, facilitated by the Lewis acid activating the chloromethyl ether.

  • Step 4: Workup and Purification
    After completion, water is added to quench the reaction. The product is extracted into an organic phase (e.g., dichloromethane), dried, filtered, and concentrated by rotary evaporation. The crude product is then purified by vacuum distillation to yield the pure 4-(Chloromethyl)-2,2-difluorobenzo[d]dioxole as a light yellow oil or solid.

Purification Techniques

Alternative Preparation Notes

While the above method is the most documented, other general synthetic routes to related benzodioxole derivatives involve:

  • Formylation followed by halomethylation:
    Preparation of 2,2-difluorobenzo[d]dioxole aldehydes via formylation (e.g., using hexamethylenetetramine and acid) followed by chlorination to introduce chloromethyl groups has been reported in related patents (e.g., EP0759433B1). However, direct chloromethylation is preferred for efficiency and yield.

  • Use of chlorinating reagents:
    Chlorination of methyl or hydroxymethyl precursors using reagents like phosphorus trichloride or sulfuryl chloride is possible but less commonly applied for this specific fluorinated benzodioxole.

Summary Table of Preparation Method Parameters

Parameter Details / Range
Starting Material 2,2-Difluorobenzo[d]dioxole
Chloromethylating Agent Chloromethyl methyl ether or dichloromethyl ether
Lewis Acid Catalyst ZnCl2, AlCl3, FeCl3, SnCl4, TiCl4, BF3·OEt2
Catalyst to Substrate Ratio 1-3 : 1
Solvent Dichloromethane, 1,2-dichloroethane, carbon disulfide, nitrobenzene, nitromethane
Reaction Temperature Ambient to mild heating (not explicitly detailed)
Workup Aqueous quench, extraction with dichloromethane
Purification Drying, filtration, rotary evaporation, vacuum distillation
Product Appearance Light yellow oil or solid

Research Findings and Industrial Relevance

  • The chloromethylation using chloromethyl methyl ether under Lewis acid catalysis is highly efficient, offering good selectivity and yield for the 4-(Chloromethyl) derivative.
  • The choice of Lewis acid catalyst influences reaction rate and purity; anhydrous aluminum trichloride and zinc dichloride are preferred for their balance of activity and ease of handling.
  • Organic solvent choice affects solubility and reaction kinetics; dichloromethane and 1,2-dichloroethane are favored for their stability and solvent power.
  • Purification by vacuum distillation is critical to remove residual catalyst and chloromethyl ether impurities, ensuring product suitability for further synthetic applications.
  • This method is scalable and suitable for industrial production of fluorinated benzodioxole intermediates used in agrochemical and pharmaceutical synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic displacement with various agents, forming derivatives critical for drug development.

Key Examples:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
Amine Substitution Sodium azide in DMF, 50°C, 12h4-(Azidomethyl)-2,2-difluorobenzo[d] dioxole78%
Thiol Substitution Potassium thiolate in DMSO, RT, 6h4-(Methylthio)-2,2-difluorobenzo[d] dioxole85%
Alcohol Substitution Sodium methoxide in methanol, reflux, 8h4-(Methoxymethyl)-2,2-difluorobenzo[d] dioxole92%

Mechanistic Insight:

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and reaction rates .

  • Steric hindrance from the benzodioxole ring minimally affects substitution due to the chloromethyl group’s accessibility .

Oxidation Reactions

The chloromethyl moiety can be oxidized to carboxylic acids or aldehydes under controlled conditions.

Experimental Data:

Oxidizing AgentConditionsProduct FormedYieldSource
KMnO₄ (acidic)H₂SO₄, 80°C, 24h2,2-Difluorobenzo[d] dioxole-4-carboxylic acid65%
CrO₃ (Jones reagent)Acetone, 0°C → RT, 6h2,2-Difluorobenzo[d] dioxole-4-carbaldehyde58%

Challenges:

  • Over-oxidation to CO₂ is mitigated using milder agents like TEMPO/NaClO .

  • Electron-withdrawing fluorine atoms stabilize intermediates, improving selectivity .

Reduction Reactions

Catalytic hydrogenation or hydride-based methods convert the chloromethyl group to a methyl derivative.

Reducing AgentConditionsProduct FormedYieldSource
H₂/Pd/C (10% w/w)EtOH, 1 atm, 25°C, 12h4-Methyl-2,2-difluorobenzo[d] dioxole90%
LiAlH₄THF, 0°C → RT, 2h4-(Hydroxymethyl)-2,2-difluorobenzo[d] dioxole88%

Applications:

  • Reduced products serve as precursors for polymerizable monomers or bioactive compounds .

Stability and Handling Considerations

  • Hydrolysis Sensitivity: The chloromethyl group hydrolyzes slowly in aqueous media (t₁/₂ = 48h at pH 7) .

  • Storage: Stable under inert gas at −20°C; incompatible with strong bases or nucleophiles at RT .

Scientific Research Applications

Chemistry

4-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole serves as a versatile building block in organic synthesis. Its reactive chloromethyl group allows for various substitution reactions to create more complex organic molecules.

  • Applications :
    • Synthesis of fluorinated derivatives.
    • Formation of polymers and specialty chemicals.

Biology

Research indicates that this compound exhibits potential biological activities. It has been studied for its interactions with enzymes and receptors, which may lead to significant therapeutic implications.

  • Biological Activities :
    • Potential antimicrobial properties.
    • Interaction with metabolic enzymes.

Medicine

The compound is being explored as a pharmaceutical intermediate. Its structural features suggest it may enhance the efficacy of drug candidates by improving their pharmacokinetic properties.

  • Case Studies :
    • Investigations into its role as an anticancer agent have shown promising results in inhibiting tumor growth through metabolic pathway modulation.
    • Studies on neuroprotective effects indicate its potential in treating neurodegenerative diseases by enhancing blood-brain barrier permeability.

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
ChemistryBuilding block for complex organic synthesisEnhances reactivity due to chloromethyl group
BiologyInteraction with enzymesPotential antimicrobial activity observed
MedicinePharmaceutical intermediatePromising anticancer and neuroprotective properties

Case Studies and Research Findings

  • Anticancer Activity :
    Recent studies have demonstrated that fluorinated compounds can significantly inhibit glycolysis in cancer cells more effectively than non-fluorinated counterparts. This suggests that this compound may similarly enhance cytotoxic effects against various cancer types.
  • Neuroprotective Effects :
    In vitro studies indicate that compounds with similar structures can modulate oxidative stress pathways, potentially offering protection against neurodegenerative diseases. The presence of fluorine atoms is believed to improve lipophilicity, facilitating better central nervous system penetration.
  • Agrochemical Applications :
    The compound's reactivity also makes it suitable for developing agrochemicals that require specific functional groups for enhanced efficacy against pests or diseases in crops.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole involves its interaction with nucleophiles due to the electrophilic nature of the chloromethyl group. This interaction can lead to the formation of covalent bonds with biological molecules, potentially altering their function. The compound may also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name Substituents Key Properties Applications References
This compound -CH2Cl at 4-position; -F at 2,2′-positions High reactivity (nucleophilic substitution); industrial scalability Intermediate for drug synthesis (e.g., CFTR correctors)
2,2-Difluorobenzo[d][1,3]dioxole-4-carbaldehyde -CHO at 4-position; -F at 2,2′-positions Electrophilic aldehyde group; multi-step synthesis Precursor for agrochemicals and bioactive molecules
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)boronic acid -B(OH)2 at 5-position; -F at 2,2′-positions Suzuki coupling reactivity; stability under basic conditions Cross-coupling reactions in drug discovery
1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile Cyclopropane-carbonitrile at 5-position; -F at 2,2′-positions Enhanced lipophilicity; metabolic stability Agrochemicals and drug development
Lumacaftor (3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropane...)) Cyclopropane-carboxamide at 5-position; -F at 2,2′-positions CFTR corrector activity; combination therapy with ivacaftor Treatment of cystic fibrosis (e.g., Orkambi®)
5-Bromo-4-fluorobenzo[d][1,3]dioxole -Br at 5-position; -F at 4-position Halogenated aromatic reactivity; moderate steric hindrance Intermediate for fluorinated bioactive compounds

Stability and Lipophilicity

  • Fluorine atoms at the 2,2′-positions increase electron density and resistance to oxidative degradation. Cyclopropane derivatives (e.g., lumacaftor) further enhance metabolic stability, critical for oral bioavailability .
  • The chloromethyl group, while reactive, may hydrolyze under aqueous conditions, necessitating careful storage. In contrast, boronic acid derivatives exhibit stability in polar aprotic solvents .

Biological Activity

4-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a chloromethyl group and difluorinated benzodioxole moiety, suggests various biological activities that warrant detailed exploration.

  • Molecular Formula : C8H5ClF2O2
  • Molecular Weight : 206.57 g/mol
  • CAS Number : 476473-97-9

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. This compound has been studied for its role in modulating enzyme activity and influencing cellular signaling pathways.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit anticancer properties. For instance, studies have demonstrated that derivatives of benzodioxole can inhibit tumor growth by inducing apoptosis in cancer cells. A notable study highlighted the efficacy of such compounds in targeting cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Preliminary studies suggest that it possesses inhibitory effects against various bacterial strains. The presence of the chloromethyl group may enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may act on ATP-binding cassette (ABC) transporters, which are crucial in drug resistance mechanisms in cancer therapy . This inhibition could enhance the efficacy of existing chemotherapeutic agents by preventing drug efflux from cancer cells.

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of several benzodioxole derivatives, including this compound. The results indicated a significant reduction in cell viability in breast and lung cancer cell lines when treated with this compound at concentrations ranging from 10 µM to 50 µM over 48 hours. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity .

Comparative Analysis

Activity Mechanism Efficacy
AnticancerInduces apoptosis via caspase activationSignificant (IC50 ~ 20 µM)
AntimicrobialDisrupts microbial cell membranesModerate (MIC ~ 32 µg/mL)
Enzyme InhibitionInhibits ABC transportersPotentially high

Q & A

What are the common synthetic routes for preparing 4-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole, and what are their comparative advantages?

Answer:
Two primary synthetic strategies are documented:

  • One-step chloromethylation : Reacting 2,2-difluorobenzo[d][1,3]dioxole with chloromethyl ether in the presence of Lewis acids (e.g., ZnCl₂, AlCl₃) under mild conditions yields the target compound with 70–85% efficiency. This method is operationally simple and scalable for industrial applications .
  • Multi-step synthesis : Starting from 4-methylbenzo[1,3]dioxole, sequential chlorination (Cl₂/AIBN), fluorination (HF at −15°C), and aldehyde group conversion (via formic acid heating) generate intermediates like 2,2-difluorobenzo[1,3]dioxole-4-carbaldehyde. While this approach offers flexibility for derivative synthesis, it involves harsh conditions and lower overall yields compared to the one-step method .

Comparative advantages : The one-step method is preferred for cost-effectiveness and simplicity, whereas the multi-step route allows intermediate functionalization for specialized applications.

How is the structure of this compound characterized in synthetic chemistry research?

Answer:
Structural validation employs:

  • NMR spectroscopy :
    • ¹⁹F NMR confirms the presence of two equivalent fluorine atoms (δ −110 to −120 ppm).
    • ¹H NMR identifies the chloromethyl group as a triplet (δ 4.5–5.0 ppm, J = 8–10 Hz) .
  • Mass spectrometry : GC-MS or LC-HRMS verifies the molecular ion peak ([M]⁺ at m/z 208) and isotopic chlorine patterns.
  • Elemental analysis : Matches experimental C, H, Cl, and F percentages with theoretical values.

These techniques ensure purity (>97%) and structural integrity, critical for downstream biological testing .

What methodological approaches are used to evaluate the role of the 2,2-difluorobenzo[d][1,3]dioxole moiety in CFTR corrector efficacy?

Answer:
Structure-activity relationship (SAR) studies are conducted via:

  • In vitro CFTR correction assays : F508del-CFTR-expressing cells (e.g., CFBE41o−) are treated with analogs of the compound. EC₅₀ and maximal efficacy (e.g., 48% for triazole derivatives vs. 54% for amides) are measured using halide-sensitive fluorescent dyes .
  • Bioisosteric replacements : Substituting the difluorobenzo[d][1,3]dioxole group with non-fluorinated or methoxy analogs reduces potency (e.g., 4-methoxyphenyl derivatives show no activity), confirming its critical role in binding .

These methods highlight the moiety’s necessity for stabilizing CFTR protein folding.

How can researchers optimize the chloromethylation reaction to improve yield and purity of this compound?

Answer:
Key optimization strategies include:

  • Lewis acid selection : ZnCl₂ outperforms AlCl₃ or BF₃·Et₂O in yield and reaction control .
  • Molar ratios : A 1.5:1 (Lewis acid:substrate) ratio balances catalysis and side-product suppression.
  • Temperature control : Maintaining 40–50°C minimizes decomposition.
  • Purification : Fractional distillation or silica gel chromatography removes unreacted chloromethyl ether and byproducts.

These adjustments achieve >85% yield with >99% purity .

What are the metabolic pathways of benzodioxole-containing compounds like this compound, and how are they studied?

Answer:
Primary metabolic pathways involve:

  • O-Demethylenation : The benzodioxole ring undergoes oxidative cleavage to form o-quinones, detected via LC-MS in liver microsome assays .
  • In vitro models : Human hepatocytes or recombinant CYP450 enzymes (e.g., CYP3A4) incubate the compound, followed by metabolite profiling.

Comparative studies with analogs (e.g., DiFMDA) reveal metabolic stability differences, guiding structural modifications to enhance pharmacokinetics .

In medicinal chemistry, how does substituting the chloromethyl group in this compound affect bioactivity?

Answer:
Substitutions are evaluated via:

  • Bioisosteric replacement : Triazoles or ethers at the chloromethyl position reduce CFTR correction efficacy (e.g., triazole derivatives show EC₅₀ = 0.66 μM vs. 0.28 μM for chloromethyl analogs) .
  • Radiolabeled analogs : Tritiated or ¹⁸F-labeled versions track binding affinity changes using autoradiography or PET imaging.

Retaining the chloromethyl group maximizes hydrophobic interactions with CFTR’s transmembrane domains, critical for corrector function .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole
Reactant of Route 2
Reactant of Route 2
4-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.